2,4-Dimethyl-2,3-dihydro-1-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
153782-72-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-5,8H,6H2,1-2H3 |
InChI Key |
YOIIMWIPUXHZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC=C2O1)C |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2,4 Dimethyl 2,3 Dihydro 1 Benzofuran and Its Derivatives
Transition Metal-Catalyzed Annulation Methodologies
Transition metal catalysis provides powerful and versatile tools for the construction of the dihydrobenzofuran framework, often proceeding with high efficiency and selectivity under mild conditions. rsc.org A variety of metals, including palladium, copper, nickel, rhodium, and iridium, have been successfully employed in annulation reactions to form the five-membered heterocyclic ring.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of dihydrobenzofurans. These methods include direct oxidative Heck cyclizations, C-H activation/oxidation tandem reactions, and multicomponent couplings. rsc.orgnih.gov
One-pot procedures combining multiple palladium-catalyzed steps have proven highly effective. For instance, an enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been developed through a sequence involving a Heck-Matsuda reaction, followed by carbonylation and a Stille coupling. nih.gov This approach provides access to enantioenriched dihydrobenzofurans bearing a ketone or an alkyl side chain adjacent to a newly formed quaternary stereocenter in yields up to 91% and enantiomeric ratios as high as 99:1. nih.gov
Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids allows for the synthesis of either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with high regioselectivity, depending on the substitution pattern of the phenol (B47542) precursor. nih.gov Furthermore, a dual catalysis system combining a palladium-catalyzed allylic substitution with an iridium-catalyzed intramolecular hydroarylation enables the one-pot synthesis of chiral 3-substituted dihydrobenzofurans from simple starting materials like allylic carbonates and m-hydroxyacetophenones. rsc.orgnih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Dihydrobenzofuran Synthesis
| Reaction Type | Starting Materials | Catalyst System | Key Features | Yield/Selectivity | Ref. |
| Heck-Matsuda/Carbonylation | Aryl diazonium salts, Alkenes | Pd catalyst, Chiral N,N ligands | One-pot, enantioselective, quaternary center formation | Up to 91% yield, up to 99:1 er | nih.gov |
| Oxidative Annulation | Phenols, Alkenylcarboxylic acids | Palladium(II) | Regioselective, forms 2,3-disubstituted products | Good yields | nih.gov |
| [4+1] Cyclization | Aryl ethers, Vinyl methylene (B1212753) ketones | Pd catalyst, Chiral ligand | Enantioselective C-H activation | 38-89% yield, up to 99:1 er | nih.gov |
| Aminocarbonylation | Aryl iodide-linked alkenes, Nitro compounds | PdCl₂ / Mo(CO)₆ | Forms dihydrobenzofurans with amide functionality | Moderate to good yields | nih.gov |
Copper-Catalyzed Approaches to Dihydrobenzofuran Systems
Copper-catalyzed methods offer a cost-effective and efficient alternative for constructing the dihydrobenzofuran ring. These reactions often proceed via nucleophilic addition and subsequent cyclization pathways. A one-pot procedure using a copper catalyst and molecular oxygen facilitates the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org
A notable copper-catalyzed approach involves the asymmetric annulation of carbenes, generated from diazo compounds, with 2-iminyl- or 2-acyl-substituted phenols. thieme-connect.comresearchgate.net This highly diastereo- and enantioselective method provides access to 2,3-dihydrobenzofurans with tetrasubstituted carbon stereocenters, which were previously difficult to synthesize. thieme-connect.com The reaction proceeds with excellent yields (up to 98%) and high enantioselectivity (up to 97% ee), forming a single diastereomer. thieme-connect.com The proposed mechanism involves a copper(I)-coordinated ylide that ensures high stereocontrol. thieme-connect.com Another strategy involves the copper-promoted hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives, which serves as an efficient route to the dihydrobenzofuran core. beilstein-journals.orgnih.gov
Table 2: Copper-Catalyzed Syntheses of Dihydrobenzofuran Derivatives
| Reaction Type | Starting Materials | Catalyst System | Key Features | Yield/Selectivity | Ref. |
| Asymmetric Annulation | 2-Acylphenols, Diazoacetates | CuCl / Chiral BOX ligand | Forms tetrasubstituted stereocenters, single diastereomer | Up to 98% yield, up to 97% ee | thieme-connect.com |
| [3+2] Cycloaddition | Phenols, Alkenes | Cu / SPDO catalyst | Enantioselective | Good yields | nih.gov |
| Hydration/Annulation | 2-Fluorophenylacetylenes | CuI / KOH | C-F bond activation | Up to 95% yield | nih.gov |
| Oxidative Annulation | Phenols, Internal alkynes | Copper-mediated | Employs unactivated alkynes | Good yields | rsc.org |
Nickel- and Rhodium-Mediated Synthetic Pathways
Nickel and rhodium complexes are potent catalysts for C-H functionalization and cross-coupling reactions, enabling novel routes to dihydrobenzofurans. rsc.org
Nickel-catalyzed methodologies are particularly valuable due to the lower cost of nickel compared to precious metals. researchgate.net Enantioselective Ni-catalyzed reductive Heck coupling of tethered alkenes has been used to create benzene-fused heterocycles with quaternary stereocenters. rsc.org Other significant nickel-catalyzed reactions include the carbonylative synthesis of dihydrobenzofurans from ortho-substituted aryl iodides and alkyl halides, and the reductive aryl allylation process for asymmetric synthesis. rsc.orgresearchgate.net A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones also provides an efficient route to various benzofuran (B130515) derivatives. organic-chemistry.org
Rhodium-catalyzed reactions are known for their high efficiency and selectivity under mild conditions. rsc.org A Rh(III)-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides gives access to 2,3-dihydrobenzofurans in excellent yields. rsc.org Another innovative approach is the chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes, which leverages C-H and C-C bond activation to produce functionalized 3-ethylidenedihydrobenzofurans. thieme-connect.com The selectivity of this reaction can be controlled by the choice of solvent. thieme-connect.com
Iridium-Catalyzed Intramolecular Cycloadditions
Iridium catalysis has emerged as a powerful tool for C–H activation, leading to highly enantioselective syntheses of chiral dihydrobenzofurans. rsc.org A key example is the intramolecular hydroarylation of m-allyloxyphenyl ketones. nih.govrsc.org This reaction, catalyzed by a cationic iridium complex with a chiral bisphosphine ligand, proceeds with high yields and excellent enantioselectivity. rsc.orgrsc.org The ketone's carbonyl group acts as an effective directing group for the C-H activation step. nih.govrsc.orgnii.ac.jp This methodology has been integrated into a one-pot, dual-catalysis system with palladium, enabling the formal intermolecular annulation of m-hydroxyacetophenones and allylic carbonates to produce chiral 3-substituted dihydrobenzofurans. rsc.orgnih.gov
Cascade and Tandem Reactions for Dihydrobenzofuran Skeleton Construction
Cascade and tandem reactions offer significant advantages in terms of efficiency and atom economy, allowing for the construction of complex molecular architectures like the dihydrobenzofuran skeleton in a single operation. oup.com These processes minimize purification steps and reduce waste by avoiding the isolation of intermediates.
Multicomponent cascade reactions have been developed for the synthesis of highly substituted 2,3-dihydrobenzofuran (B1216630) derivatives from simple starting materials. oup.comoup.com An Al(OTf)₃-catalyzed intramolecular cascade involving the ring-opening of 2,3-dihydrofuran (B140613) acetals, followed by a Prins-type cyclization and aromatization, generates a variety of benzo-fused systems. nih.gov
Tandem reactions involving arynes have also been reported. The reaction of benzofurans with arynes, generated from 2-(trimethylsilyl)aryl triflates, proceeds via a cascade involving a [4+2] Diels-Alder reaction and a subsequent [2+2] cycloaddition. nih.govresearchgate.net This process yields complex, functionalized dihydrobenzocyclobutaphenanthrenes. nih.gov Another powerful tandem strategy is the gold(I)-catalyzed conversion of aryl allyl ethers into dihydrobenzofurans, which proceeds through a Claisen rearrangement followed by an intramolecular hydroalkoxylation. uchicago.edu
Asymmetric Synthesis of Chiral 2,4-Dimethyl-2,3-dihydro-1-benzofuran Derivatives
The synthesis of specific enantiomers of chiral dihydrobenzofurans is crucial for applications in medicinal chemistry and materials science. Asymmetric catalysis provides the most direct route to these enantioenriched compounds.
Several of the transition-metal catalyzed methods discussed previously have been rendered asymmetric through the use of chiral ligands.
Iridium-catalyzed intramolecular hydroarylation is a premier example, affording chiral 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.orgnih.govrsc.org
Copper-catalyzed asymmetric annulation of carbenes with phenols is highly effective for producing dihydrobenzofurans with tetrasubstituted stereocenters in high yield and enantiomeric excess. thieme-connect.comnih.gov
Palladium-catalyzed one-pot sequences, such as the Heck-Matsuda/carbonylation/Stille coupling, have been successfully applied to the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov
Nickel-catalyzed reductive aryl allylation and Heck couplings have also been developed for the asymmetric synthesis of these scaffolds. rsc.org
Beyond metal catalysis, organocatalysis has also proven effective. A primary amine-thiourea organocatalyst has been used for the intramolecular Michael addition to generate trans-dihydrobenzofurans with excellent enantioselectivities (94 to >99% ee). acs.org Additionally, a domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by cesium carbonate, provides a pathway to functionalized 2,3-dihydrobenzofurans with impressive diastereoselectivity. rsc.org
Green Chemistry Principles in Dihydrobenzofuran Synthesis
The synthesis of 2,3-dihydrobenzofurans, a core structure in many natural products and pharmaceuticals, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in this area include the use of photocatalysis, earth-abundant metal catalysts, and environmentally benign reaction media.
Photocatalysis, particularly using visible light, has emerged as a powerful tool for green synthesis. mdpi.comnih.gov Researchers have developed a method for the oxidative [3+2] cycloaddition of phenols and alkenes using visible light-activated transition metal photocatalysis. nih.gov This approach successfully employs ammonium (B1175870) persulfate as a benign terminal oxidant, which produces an innocuous and easily separable inorganic byproduct. nih.gov Another sustainable method involves the visible light-mediated oxyselenocyclization of 2-allylphenols. mdpi.com This reaction proceeds under mild conditions, using a simple I₂/SnCl₂ promoter and blue LED irradiation, and can be performed in ethyl acetate (B1210297), a solvent noted for its low toxicity and biodegradability. mdpi.com These photocatalytic methods represent a significant advance over traditional oxidation reactions that often require stoichiometric oxidants that are environmentally problematic. nih.gov
The replacement of precious metal catalysts with earth-abundant and less toxic alternatives is another cornerstone of green synthetic chemistry. One-pot processes for synthesizing benzo[b]furans have been developed using iron(III)-catalyzed halogenation followed by iron- or copper-catalyzed O-arylation. acs.org These methods utilize nonprecious transition metal catalysts to construct the benzofuran skeleton from simple 1-aryl- or 1-alkylketones. acs.org The use of iron and copper is advantageous due to their low cost, abundance, and lower toxicity compared to metals like palladium or rhodium. acs.org
The choice of solvent and reaction conditions also plays a critical role in the environmental impact of a synthesis. Researchers have demonstrated that solvents like ethyl acetate can effectively replace chlorinated solvents such as dichloromethane (B109758) (DCM) in the synthesis of 2,3-dihydrobenzofuran derivatives without compromising yield. mdpi.com Furthermore, developing robust reactions that are tolerant of ambient conditions, such as the urea (B33335) ligand-enabled palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, reduces the need for stringent inert atmospheres and contributes to more practical and greener processes. acs.org The move towards using renewable feedstocks, such as those derived from biomass like lignin, also represents a frontier in the green synthesis of complex molecules, including natural products with dihydrobenzofuran cores. bohrium.comrsc.org
Table 1: Examples of Green Synthetic Methods for Dihydrobenzofurans
| Method | Key Green Principles | Catalyst/Reagent | Conditions | Starting Materials | Reference |
|---|---|---|---|---|---|
| Visible Light-Mediated Oxyselenocyclization | Use of visible light, mild conditions, green solvent | I₂/SnCl₂, Blue LED | Ethyl Acetate | 2-Allylphenols, Chalcogenides | mdpi.com |
| Photocatalytic Oxidative [3+2] Cycloaddition | Benign oxidant, visible light catalysis | Ru(bpz)₃(PF₆)₂, Ammonium Persulfate | Visible Light | Phenols, Alkenes | nih.gov |
| One-Pot Aryl C-H Halogenation/O-Arylation | Use of earth-abundant catalysts (Fe, Cu) | FeCl₃, Copper (ppm levels) | One-pot | 1-Arylketones | acs.org |
| Palladium/Urea Ligand-Mediated Heteroannulation | Convergent synthesis, robust to ambient conditions | Palladium, Urea Ligand | Unified conditions | 2-Bromophenols, 1,3-Dienes | acs.org |
Total Synthesis Strategies Involving 2,3-Dihydrobenzofuran Intermediates
The 2,3-dihydrobenzofuran scaffold is a key structural motif in a wide array of bioactive natural products. Consequently, numerous total synthesis strategies have been devised that feature the construction of this heterocyclic system as a pivotal step. These strategies often showcase elegant and efficient methods for assembling molecular complexity.
Transition metal-catalyzed reactions are also central to many total syntheses. A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed. organic-chemistry.org This methodology provides chiral substituted 2,3-dihydrobenzofurans with excellent control over stereochemistry and has been successfully applied to the construction of the natural products (R)-tremetone and fomannoxin. organic-chemistry.orgnih.gov Similarly, rhodium-catalyzed carbene insertion into C-H bonds represents another common strategy. This approach has been utilized in the total synthesis of complex natural products like Lithospermic acid. researchgate.net
Rearrangement reactions provide another avenue to the dihydrobenzofuran core. A photochemical synthesis of the antimalarial agent Decursivine employs such a transformation. researchgate.net In a different approach, the total synthesis of stemofuran A was achieved starting from a 2-methoxychalcone epoxide. rsc.org Treatment with a Lewis acid (BF₃·Et₂O) followed by deformylation, demethylation, and cyclodehydration afforded the target natural product in excellent yield. rsc.org The synthesis of other natural products, such as corsifuran C, moracin F, and caleprunin B, has been accomplished using a one-pot process involving iron- and copper-catalyzed C-H halogenation and subsequent intramolecular O-arylation. acs.org
Table 2: Selected Natural Products Synthesized via Dihydrobenzofuran Intermediates
| Natural Product | Key Synthetic Strategy | Intermediate Type | Reference |
|---|---|---|---|
| Piper aequale Neolignan | Photocatalytic [3+2] Cycloaddition | Substituted 2,3-dihydrobenzofuran | nih.gov |
| (R)-Tremetone | Pd-catalyzed Heck/Tsuji-Trost Reaction | Chiral 2,3-dihydrobenzofuran | organic-chemistry.orgnih.gov |
| Fomannoxin | Pd-catalyzed Heck/Tsuji-Trost Reaction | Chiral 2,3-dihydrobenzofuran | organic-chemistry.orgnih.gov |
| Lithospermic acid | Rh-catalyzed Carbene Insertion | Substituted 2,3-dihydrobenzofuran | researchgate.net |
| Decursivine | Photochemical Rearrangement | Substituted 2,3-dihydrobenzofuran | researchgate.net |
| Stemofuran A | Lewis Acid-Promoted Rearrangement/Cyclization | 2-Aryl-2,3-dihydrobenzofuran | rsc.org |
| Corsifuran C | Fe/Cu-catalyzed C-H Halogenation/O-Arylation | Substituted benzo[b]furan | acs.org |
| Moracin F | Fe/Cu-catalyzed C-H Halogenation/O-Arylation | Substituted benzo[b]furan | acs.org |
| Caleprunin B | Fe/Cu-catalyzed C-H Halogenation/O-Arylation | Substituted benzo[b]furan | acs.org |
Comprehensive Spectroscopic Elucidation of 2,4 Dimethyl 2,3 Dihydro 1 Benzofuran Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the molecular framework of 2,4-dimethyl-2,3-dihydro-1-benzofuran can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron density around the protons and the presence of neighboring functional groups.
The aromatic region will display signals for the three protons on the benzene (B151609) ring. The position of these signals is dictated by the substitution pattern. The proton at C7, being ortho to the oxygen atom, is expected to be the most shielded and thus appear at the lowest chemical shift (further upfield). The protons at C5 and C6 will be influenced by the methyl group at C4 and will likely appear as a doublet and a doublet of doublets, respectively.
In the aliphatic region, the methine proton at C2, adjacent to the oxygen atom, will be significantly deshielded and is expected to appear as a multiplet. The diastereotopic methylene (B1212753) protons at C3 will show complex splitting patterns due to coupling with the C2 proton and with each other. The two methyl groups, one at C2 and the other at C4, will each produce a distinct singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~4.5 - 5.0 | Multiplet |
| H-3a | ~2.8 - 3.2 | dd |
| H-3b | ~2.6 - 3.0 | dd |
| H-5 | ~6.8 - 7.0 | d |
| H-6 | ~6.6 - 6.8 | t |
| H-7 | ~6.9 - 7.1 | d |
| 2-CH₃ | ~1.4 - 1.6 | d |
| 4-CH₃ | ~2.1 - 2.3 | s |
Note: These are predicted values based on the analysis of similar structures and are subject to solvent effects and the specific spectrometer frequency.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The aromatic region will show six signals corresponding to the carbons of the benzene ring. The carbon atom C7a, bonded to the oxygen, will be the most deshielded among the aromatic carbons. The quaternary carbon C3a will also appear in this region. The chemical shifts of the other aromatic carbons (C4, C5, C6, and C7) will be influenced by the methyl substituent and the dihydrofuran ring.
In the aliphatic region, the methine carbon C2, being directly attached to the oxygen atom, will be significantly downfield. The methylene carbon C3 will appear further upfield. The two methyl carbons, at C2 and C4, will have the lowest chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~75 - 80 |
| C-3 | ~30 - 35 |
| C-3a | ~120 - 125 |
| C-4 | ~130 - 135 |
| C-5 | ~125 - 130 |
| C-6 | ~115 - 120 |
| C-7 | ~128 - 132 |
| C-7a | ~155 - 160 |
| 2-CH₃ | ~20 - 25 |
| 4-CH₃ | ~15 - 20 |
Note: These are predicted values and can vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): The COSY spectrum will reveal the proton-proton coupling networks within the molecule. Key correlations are expected between the H-2 proton and the diastereotopic H-3 protons. Additionally, correlations between the aromatic protons (H-5, H-6, and H-7) will help to confirm their assignments.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. For instance, the signal for the H-2 proton will correlate with the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, the protons of the 2-CH₃ group are expected to show correlations to both the C-2 and C-3 carbons. The protons of the 4-CH₃ group will show correlations to C-3a, C-4, and C-5, confirming the substitution pattern on the aromatic ring.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the dihydrofuran ring is expected around 1230-1250 cm⁻¹. The symmetric C-O-C stretching may appear around 1020-1040 cm⁻¹.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations, which typically appear in the 750-900 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1250-1230 | Asymmetric C-O-C Stretch |
| 1040-1020 | Symmetric C-O-C Stretch |
| 900-750 | Aromatic C-H Out-of-Plane Bend |
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The Raman spectrum will show strong bands corresponding to the symmetric breathing vibrations of the aromatic ring, typically in the 1000-1600 cm⁻¹ region.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations will be visible in the Raman spectrum.
C-C and C-O Framework Vibrations: The skeletal vibrations of the dihydrobenzofuran ring system will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).
The combination of FTIR and Raman data allows for a more complete vibrational analysis of this compound, aiding in the confirmation of its structure and providing insights into its conformational preferences.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation
Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its molecular formula (C₁₀H₁₂O), is not available in the reviewed literature. While studies on related dihydrobenzofuran neolignans utilize HRMS to confirm their complex structures, the data for this specific derivative has not been located.
Detailed Electrospray Ionization (ESI) mass spectrometry studies outlining the specific fragmentation pathways for this compound are not present in the available search results. General fragmentation patterns for the dihydrobenzofuran class often involve initial protonation followed by losses of substituents or ring-opening mechanisms. For instance, studies on more complex dihydrobenzofurans show characteristic cleavages and losses of small neutral molecules. However, a specific fragmentation table for this compound cannot be constructed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The specific UV-Vis absorption spectrum for this compound, which would detail the wavelengths of maximum absorbance (λmax) corresponding to its electronic transitions, is not documented in the provided sources. The electronic transitions would be expected to originate from the substituted benzene ring portion of the molecule, likely showing characteristic absorptions for aromatic systems. Without experimental data, a table of these transitions cannot be created.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
A single-crystal X-ray diffraction study for this compound has not been found in the literature search. Such a study would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information. While crystal structures for numerous other dihydrobenzofuran derivatives have been published, the specific data for the title compound is absent.
Studies on various substituted 2,3-dihydro-1-benzofuran rings consistently show that the five-membered dihydrofuran ring adopts a non-planar, envelope conformation. In this conformation, one of the carbon atoms (typically C2 or C3) is displaced from the plane formed by the other four atoms of the ring. This is a characteristic feature of the dihydrobenzofuran scaffold. While it is highly probable that this compound also exhibits this conformation, specific geometric parameters such as dihedral angles and atomic displacement values are unavailable without a dedicated crystallographic study.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. For this compound, the key interactions expected to define its crystal packing are hydrogen bonds, π-π stacking, and other van der Waals forces. These interactions are explored through the lens of studies on structurally similar benzofuran (B130515) derivatives.
Hydrogen Bonding
π-π Stacking
The presence of an aromatic benzene ring is a defining feature of the benzofuran framework, making it amenable to π-π stacking interactions mdpi.com. These non-covalent interactions are fundamental to the crystal engineering of aromatic compounds. Studies on various 2,3-dihydro-1-benzofuran derivatives confirm the presence of significant π-π stacking iucr.orgnih.gov. For example, in the crystal structure of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, dimers formed by hydrogen bonds are further connected through π-π stacking interactions between the benzene and furan rings of adjacent molecules nih.goviucr.org. Similarly, weak π-π stacking interactions have been observed between the benzene rings of 3,3-Dimethyl-2-benzofuran-1(3H)-one, with a reported centroid-centroid distance of 3.9817 (5) Å nih.gov. These parallel-displaced or face-to-face arrangements are crucial for stabilizing the crystal lattice.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts within a crystal. While a specific analysis for this compound is not available, data from related structures provide a clear indication of the expected contact types and their relative importance.
In derivatives like 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one and (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, Hirshfeld surface analysis reveals that H⋯H contacts account for the largest portion of the surface area, which is typical for molecules with a high proportion of surface hydrogen atoms iucr.orgnih.govresearchgate.netnih.gov. Other significant interactions include O⋯H/H⋯O, C⋯H/H⋯C, and C⋯C contacts. The O⋯H/H⋯O contacts correspond to hydrogen bonding, while C⋯C contacts are indicative of π-π stacking interactions iucr.orgnih.gov.
The following table summarizes the percentage contributions of the most important intermolecular contacts derived from Hirshfeld surface analyses of structurally related benzofuran compounds. This data illustrates the typical distribution of interactions that would be expected for this compound.
| Intermolecular Contact | Compound A (%) C₁₆H₁₄N₂O₂ iucr.orgnih.gov | Compound B (%) C₁₅H₁₂N₂O₃ nih.goviucr.org | General Significance |
|---|---|---|---|
| H···H | 51.2 | 40.7 | Represents van der Waals forces and is typically the most frequent contact. |
| O···H/H···O | 17.9 | 24.7 | Indicates the presence and significance of hydrogen bonding. |
| C···H/H···C | 15.2 | 16.1 | Highlights C-H···π interactions and general van der Waals contacts. |
| C···C | 8.1 | 8.8 | Corresponds to π-π stacking interactions between aromatic rings. |
Note: Compound A is 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. Compound B is (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. The data is presented for illustrative purposes to indicate the likely nature of intermolecular contacts in this compound.
Role of this compound as a Versatile Synthetic Intermediate
Following a comprehensive series of targeted searches for the chemical compound “this compound,” it has been determined that there is a lack of specific published research literature detailing its role as a versatile synthetic intermediate according to the structured outline provided.
The search results consistently provided general information on the broader classes of benzofurans and 2,3-dihydrobenzofurans. While this body of literature is extensive and covers the synthesis of complex heterocyclic compounds, the construction of spirocyclic systems, various derivatization and functionalization strategies, applications in natural product synthesis, and reactivity studies, the findings are not specific to the 2,4-dimethyl substituted derivative.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on “this compound.” Providing information on the general class of compounds would deviate from the explicit instructions to focus only on the specified molecule. The available scientific literature accessible through the conducted searches does not support the premise that this compound is a widely utilized and versatile synthetic intermediate with a documented role in the specific areas outlined in the request.
Future Research Directions and Emerging Trends for 2,4 Dimethyl 2,3 Dihydro 1 Benzofuran Research
Novel Synthetic Methodologies and Catalytic Systems
The synthesis of the 2,3-dihydrobenzofuran (B1216630) core is a pivotal area of research, with ongoing efforts to develop more efficient, selective, and sustainable methods. researchgate.net Emerging trends are moving beyond traditional multi-step procedures towards more elegant and atom-economical strategies.
Key Developments:
Transition Metal-Free Synthesis: A significant recent trend is the development of synthetic pathways that avoid transition metals, addressing concerns about cost and toxicity. nih.gov These methods include photocatalytic reactions, organocatalyzed approaches, and catalyst-free protocols under specific conditions. nih.gov For instance, visible-light-mediated synthesis using inexpensive iron photocatalysts or photo-induced, metal-free [3+2] cycloadditions represent environmentally friendly alternatives. researchgate.netnih.gov
Advanced Catalytic Systems: Transition metal catalysis remains a powerful tool, with new systems offering higher efficiency and selectivity. nih.gov Rhodium, palladium, and copper catalysts are extensively used for C-H bond functionalization, annulation, and coupling reactions to construct the dihydrobenzofuran framework. nih.gov Future work will likely focus on developing catalysts that allow for the precise installation of substituents, such as the methyl groups in 2,4-Dimethyl-2,3-dihydro-1-benzofuran, in a single step.
Flow Chemistry and Photochemistry: The use of continuous flow reactors and photochemical methods is gaining traction. researchgate.net Photochemical reactions, such as the formal 1,2-acyl transposition through the exchange of C2–C3 positions, allow for unusual transformations of the dihydrobenzofuran core that are difficult to achieve with traditional thermal methods. researchgate.net
| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages |
| Photocatalytic Cyclization | Iron Photocatalysts, Covalent Organic Frameworks (COFs) | Metal-free, environmentally friendly, uses visible light. researchgate.netnih.gov |
| Organocatalysis | Brønsted Acids, Tetrabutylammonium triflate | Avoids transition metals, mild reaction conditions. nih.gov |
| Transition Metal Catalysis | Rhodium, Palladium, Copper complexes | High efficiency, excellent yields, broad substrate tolerance. nih.gov |
| [4+1] Annulation | Phosphorus(III)-mediated, DDQ | Access to quaternary centers, metal-free conditions. cnr.itrsc.org |
Advanced Spectroscopic and Computational Integration for Deeper Structural Insights
To fully harness the potential of this compound and its analogues, a profound understanding of its three-dimensional structure, electronic properties, and dynamic behavior is essential. The integration of advanced spectroscopic techniques with high-level computational methods is an emerging trend that provides unprecedented insight.
Theoretical calculations using Density Functional Theory (DFT) have become a cornerstone of this approach. semanticscholar.orgsciensage.info These methods allow for the optimization of molecular geometries and the prediction of spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. semanticscholar.orgsciensage.info The close agreement often found between theoretical predictions and experimental results validates the computational models and allows for a more detailed interpretation of the experimental data. semanticscholar.org
Future research directions include:
Conformational Analysis: Combining NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) data, with DFT calculations to accurately determine the preferred conformations of the dihydro-furan ring and the relative stereochemistry of substituents.
Electronic Structure and Reactivity: Using Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MESP) plots to understand the electronic landscape of the molecule. semanticscholar.org This information is crucial for predicting sites of electrophilic and nucleophilic attack and for designing new reactions. semanticscholar.org
Chiroptical Spectroscopy: Integrating experimental Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) data with Time-Dependent Density Functional Theory (TD-DFT) calculations to unambiguously determine the absolute configuration of chiral derivatives.
| Integrated Technique | Information Gained | Application for this compound |
| DFT + NMR/IR/UV-Vis | Optimized geometry, vibrational frequencies, electronic transitions. semanticscholar.orgsciensage.info | Accurate assignment of spectral peaks, confirmation of molecular structure. |
| TD-DFT + ECD | Absolute configuration of chiral centers. | Determination of the stereochemistry of enantiomerically pure samples. |
| DFT + MESP/HOMO-LUMO | Charge distribution, reactive sites, electronic band gap. semanticscholar.org | Prediction of reactivity, rational design of new chemical transformations. |
Exploration of New Chemical Transformations and Reactivity Patterns
Research into the reactivity of the 2,3-dihydrobenzofuran scaffold is moving beyond simple functional group interconversions. The focus is shifting towards discovering novel transformations that can rapidly build molecular complexity and provide access to new chemical space. For a molecule like this compound, this involves exploring the reactivity of the heterocyclic ring, the benzene (B151609) ring, and the methyl substituents.
Future research will likely investigate:
C-H Functionalization: Direct, selective activation and functionalization of the C-H bonds on both the aromatic and dihydrofuran portions of the molecule. This would allow for the late-stage introduction of new functional groups without the need for pre-installed handles, significantly shortening synthetic routes.
Ring-Opening and Rearrangement Reactions: Exploring reactions that cleave the dihydrofuran ring to generate new scaffolds. Photochemical methods have already shown promise in inducing unusual skeletal rearrangements. researchgate.net Such transformations could provide access to entirely new classes of compounds derived from the 2,3-dihydrobenzofuran core.
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by a single event. For example, a reaction could be initiated at the C2 position, leading to a cascade of bond formations and breakages that ultimately yield a complex polycyclic structure.
Development of High-Throughput Synthesis and Screening Platforms
The discovery of new drugs and materials is often a numbers game, requiring the synthesis and testing of vast libraries of compounds. nih.govnih.gov High-Throughput Experimentation (HTE) and High-Throughput Screening (HTS) are transformative technologies that automate and miniaturize this process. sigmaaldrich.comyoutube.com
The application of these platforms to the 2,3-dihydrobenzofuran scaffold is an emerging trend that will accelerate the discovery of new derivatives with desirable properties. nih.gov Researchers are developing automated systems that can perform hundreds or even thousands of reactions in parallel on a micro- or nanoscale. nih.govprf.org
Future platforms for this compound derivatives will likely feature:
Automated Synthesis: Robotic systems will handle the precise dispensing of reagents to synthesize large libraries of analogues, where the substitution pattern on the aromatic ring or the groups at the C2 and C3 positions are systematically varied. youtube.comprf.org
On-the-Fly Analysis: Integration of analytical techniques like mass spectrometry directly into the synthesis workflow to confirm the formation of the desired products in real-time. nih.gov
Miniaturized Biological Screening: The synthesized libraries will be directly screened in situ against various biological targets (e.g., enzymes, receptors) using miniaturized assays in microtiter plates, allowing for the rapid identification of active "hits". nih.govnih.gov
Theoretical Design of Novel Derivatives with Tailored Properties
The paradigm of drug discovery and materials science is shifting from serendipitous discovery to rational, computer-aided design. nih.gov For the 2,3-dihydrobenzofuran scaffold, computational chemistry is becoming an indispensable tool for designing novel derivatives with specific, pre-defined properties in silico, before any laboratory synthesis is attempted. nih.gov
This approach involves:
Pharmacophore Modeling and Virtual Screening: Identifying the key structural features of a known active molecule (the pharmacophore) and using it to search large virtual libraries for other molecules, including novel dihydrobenzofuran derivatives, that fit the model. nih.gov
Molecular Docking: Simulating the interaction of potential dihydrobenzofuran derivatives with the three-dimensional structure of a biological target, such as an enzyme's active site. nih.govsemanticscholar.org This allows for the prediction of binding affinity and the optimization of the molecular structure to improve interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.
Ligand-Steered Modeling: Using the structure of a known ligand to build and refine models of its target receptor, which is particularly useful when an experimental structure of the target is unavailable. nih.gov
By using these computational tools, researchers can prioritize the synthesis of compounds that have the highest probability of success, saving significant time and resources. nih.gov The theoretical design of novel this compound derivatives could lead to the development of highly potent and selective therapeutic agents. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 2,4-dimethyl-2,3-dihydro-1-benzofuran and related derivatives?
The compound can be synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol) to form the dihydrobenzofuran core . For substituted derivatives, multi-step protocols involving lithiation (n-BuLi, THF), aldehyde coupling, and cyclization (e.g., AgCN-mediated reactions) are effective . Chiral spiroborate ester catalysts enable enantioselective synthesis of methyl-substituted analogues, critical for stereochemical studies .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters include hydrogen bonding (N–H⋯O) and π-π interactions between benzofuran rings, which stabilize the lattice . For high-resolution data, SHELXTL (Bruker AXS) is recommended for structure solution and refinement .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Mass spectrometry : NIST databases provide reference spectra for molecular ion (m/z 148.15) and fragmentation patterns .
- IR spectroscopy : Key peaks include C–O stretching (~1250 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
- NMR : ¹H NMR shows characteristic dihydrofuran protons (δ 3.2–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized?
Chiral Ru or spiroborate ester catalysts achieve enantiomeric excess (>90%) in asymmetric transfer hydrogenation or ketone reduction steps. Key parameters include solvent polarity (THF vs. MeCN), temperature (−78°C for lithiation), and ligand design . For example, Patil et al. (2021) demonstrated 95% ee using spiroborate esters under inert conditions .
Q. What strategies resolve contradictions in crystallographic data for dihydrobenzofuran derivatives?
Discrepancies in unit cell parameters or hydrogen bonding motifs require:
Q. How do structural modifications (e.g., 5-acetyl or 2-chloroethyl substituents) affect biological activity?
Acetylation at the 5-position enhances binding to cannabinoid receptors (CB2), as shown by Diaz et al. (2009) via ligand-steered modeling . Chloroethyl derivatives (e.g., 5-(2-chloroethyl)-2,3-dihydro-1-benzofuran) exhibit altered pharmacokinetics due to increased lipophilicity (logP ~2.8) . Activity assays (e.g., cAMP inhibition) are critical for structure-activity relationship (SAR) studies .
Methodological Tables
Table 1: Key Crystallographic Data for 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic (Pbca) |
| Unit cell dimensions | a=8.425 Å, b=7.226 Å, c=28.295 Å |
| Z | 8 |
| R-factor | 0.066 (R[F² > 2σ(F²)]) |
Table 2: Hirshfeld Surface Analysis of a Dihydrobenzofuran Derivative
| Contact Type | Contribution (%) |
|---|---|
| H⋯H | 40.7 |
| O⋯H/H⋯O | 24.7 |
| C⋯H/H⋯C | 16.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
